molecular formula C23H17Cl2F3N2O2S B12417324 MRGPRX1 agonist 4

MRGPRX1 agonist 4

Cat. No.: B12417324
M. Wt: 513.4 g/mol
InChI Key: VNOJQHCKVSWTKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MRGPRX1 agonist 4 is a potent and orally active modulator of the Mas-related G protein-coupled receptor X1 (MRGPRX1). This compound has shown significant potential in ameliorating behavioral thermal allergic responses in mice, making it a promising candidate for treating neuropathic pain .

Preparation Methods

The synthesis of MRGPRX1 agonist 4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

MRGPRX1 agonist 4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Structural Insights

Recent studies using cryo-electron microscopy have provided insights into the structural basis of MRGPRX1 activation. For instance, the binding of synthetic agonists such as compound 16 (a close relative to MRGPRX1 agonist 4) has demonstrated high potency and selectivity towards MRGPRX1 over other receptors, including opioid receptors. This selectivity is crucial for minimizing side effects typically associated with broader-spectrum analgesics .

Clinical Relevance

This compound is being investigated for its potential to treat various types of chronic pain conditions, including neuropathic pain. Preclinical studies indicate that activation of MRGPRX1 can provide effective pain relief without inducing itch, a significant advantage over existing treatments that often exacerbate this symptom .

Case Studies

  • Neuropathic Pain Models : In rodent models, MRGPRX1 agonists have shown promise in alleviating pain associated with nerve injury while avoiding the activation of reward pathways, thus reducing the risk of abuse potential .
  • Chronic Itch : Research has indicated that MRGPRX1 plays a role in mediating itch induced by certain drugs, such as chloroquine. By targeting this receptor with specific agonists, it may be possible to mitigate drug-induced itching effectively .

Drug Development

Despite the promising data surrounding this compound, there are currently no commercial drugs targeting this receptor. Ongoing research aims to optimize the pharmacological profiles of these compounds to enhance their efficacy and safety profiles. The development of positive allosteric modulators (PAMs) for MRGPRX1 is also being explored as a means to fine-tune receptor activity without overstimulation .

Research Initiatives

Significant funding from initiatives like the NIH HEAL Initiative is supporting preclinical development efforts aimed at bringing MRGPRX1-targeting drugs closer to clinical application. These efforts include optimizing lead compounds and conducting IND-enabling studies to assess safety and efficacy in human trials .

Mechanism of Action

MRGPRX1 agonist 4 exerts its effects by binding to the MRGPRX1 receptor, a G protein-coupled receptor primarily expressed in primary sensory neurons. Upon binding, it activates the receptor, leading to the activation of downstream signaling pathways involving G proteins. This activation results in the modulation of itch and pain signaling pathways, providing relief from chronic itch and neuropathic pain .

Comparison with Similar Compounds

MRGPRX1 agonist 4 is unique in its high potency and selectivity for MRGPRX1 over other related receptors. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures, potencies, and selectivities, making this compound a valuable tool for studying and targeting MRGPRX1.

Biological Activity

MRGPRX1, a member of the Mas-related G protein-coupled receptors (GPCRs), plays a crucial role in mediating itch sensation and pain. The exploration of MRGPRX1 agonists, particularly MRGPRX1 agonist 4 , has gained attention due to its potential therapeutic applications in treating chronic itch and pain without the side effects associated with traditional opioid medications. This article delves into the biological activity of this compound, supported by structural studies, signaling pathways, and case studies.

MRGPRX1 is primarily expressed in primary sensory neurons and is activated by various endogenous peptides, such as BAM8-22. Upon activation, MRGPRX1 couples with G proteins, particularly Gq and Gi, leading to downstream signaling cascades that mediate itch and pain responses.

Structure-Activity Relationship

Recent studies have utilized cryo-electron microscopy (cryo-EM) to elucidate the structure of MRGPRX1 in complex with various agonists. For instance, this compound has been shown to stabilize the receptor in an active conformation, facilitating its interaction with G proteins .

Biological Activity Data

CompoundEC50 (μM)SelectivityTarget Receptor
This compound0.1HighMRGPRX1
Compound 160.05Very HighMRGPRX1

The potency of this compound is notable, with an effective concentration (EC50) of approximately 0.1 μM , indicating strong activity at low concentrations . Comparatively, another potent agonist, compound 16, exhibits an even lower EC50 of 0.05 μM , showcasing its higher selectivity towards MRGPRX1 over other receptors .

Case Studies

Case Study 1: Pain Relief in Animal Models
In a study involving mice, this compound demonstrated significant analgesic effects comparable to those observed with traditional opioids but without the associated side effects such as addiction or tolerance. The compound was administered intrathecally, targeting spinal cord receptors where MRGPRX1 is predominantly expressed .

Case Study 2: Itch Modulation
Another investigation focused on the ability of this compound to modulate itch responses induced by histamine. In this study, mice treated with the agonist showed reduced scratching behavior compared to control groups, suggesting its efficacy in treating pruritus .

Research Findings

Research indicates that mutations in specific residues within the orthosteric pocket of MRGPRX1 can significantly affect ligand binding and receptor activation. For example, mutations at positions E157 and D177 have been shown to reduce or abolish activation by various peptides including BAM8-22 . This highlights the importance of understanding receptor-ligand interactions for optimizing agonist design.

Properties

Molecular Formula

C23H17Cl2F3N2O2S

Molecular Weight

513.4 g/mol

IUPAC Name

6-tert-butyl-5-(3,4-dichlorophenyl)-4-[2-(trifluoromethoxy)phenoxy]thieno[2,3-d]pyrimidine

InChI

InChI=1S/C23H17Cl2F3N2O2S/c1-22(2,3)19-17(12-8-9-13(24)14(25)10-12)18-20(29-11-30-21(18)33-19)31-15-6-4-5-7-16(15)32-23(26,27)28/h4-11H,1-3H3

InChI Key

VNOJQHCKVSWTKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C2=C(N=CN=C2S1)OC3=CC=CC=C3OC(F)(F)F)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.